N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring and a partially saturated pyridine system. Key structural attributes include:
- A 3-cyano group, which may influence electronic properties and binding affinity.
- A 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety linked via the pyridin-2-yl group, contributing to hydrogen-bonding capacity and structural rigidity.
- The hydrochloride salt form, likely improving aqueous solubility and bioavailability for pharmacological applications.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S.ClH/c25-12-18-17-10-11-27(13-16-6-2-1-3-7-16)14-22(17)31-24(18)26-23(28)21-15-29-19-8-4-5-9-20(19)30-21;/h1-9,21H,10-11,13-15H2,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTINAHIDZCIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C#N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound
- Core: Tetrahydrothieno[2,3-c]pyridine (thiophene fused with partially saturated pyridine).
- Key groups: Cyano, benzyl, benzodioxine carboxamide, hydrochloride salt.
Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
- Core : Thiazole fused with pyrimidine.
- Key groups: Cyano, substituted benzylidene (e.g., 2,4,6-trimethyl or 4-cyanophenyl).
- Comparison: While both feature sulfur-containing heterocycles and cyano groups, the thiazolo-pyrimidine core lacks the partial saturation of the target’s thieno-pyridine. Benzylidene substituents in 11a/b are conjugated aldehydes, contrasting with the target’s benzyl group.
Tetrahydroimidazo[1,2-a]pyridine Derivatives (1l, 2d)
- Core : Imidazole fused with pyridine.
- Key groups: Cyano, nitrophenyl, phenethyl, or benzyl esters.
- Comparison: The imidazo-pyridine core introduces nitrogen-rich aromaticity, differing from the sulfur-containing thieno-pyridine. Both classes employ cyano groups, but the target’s benzodioxine carboxamide is absent in these analogs.
Benzodioxine-Pyridine Hybrid ()
- Core : Pyridine linked to 2,3-dihydrobenzodioxine.
- Key groups: Methoxy, dimethylaminophenyl.
- Comparison: Shares the benzodioxine moiety but lacks the fused thieno-pyridine system.
Pharmacological Implications
- Thiazolo-pyrimidines : Reported for antimicrobial activity , though the target’s benzodioxine carboxamide may confer distinct target selectivity.
- Benzodioxine derivatives : Often associated with serotonin reuptake inhibition (e.g., paroxetine) . The target’s carboxamide group could modulate such activity.
- Salt Form : The hydrochloride in the target compound enhances solubility, a critical advantage over neutral analogs in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
